7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-chlorobenzoate is a complex organic compound that belongs to the class of benzoxathiol derivatives This compound is characterized by the presence of a benzoxathiol ring system substituted with a 4-methylphenyl group and a 2-chlorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-chlorobenzoate typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzoic acid with 4-methylphenylzinc halide in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-chlorobenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: N-bromosuccinimide, sodium hydride, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-chlorobenzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(2-((4-Methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate: Shares structural similarities but differs in the presence of a sulfonyl group.
2-(4-Methylphenyl)benzoic acid derivatives: Similar core structure but different functional groups and substituents.
Uniqueness
7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-chlorobenzoate is unique due to its specific combination of functional groups and the presence of the benzoxathiol ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C21H13ClO4S |
---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
[7-(4-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-chlorobenzoate |
InChI |
InChI=1S/C21H13ClO4S/c1-12-6-8-13(9-7-12)16-10-14(11-18-19(16)26-21(24)27-18)25-20(23)15-4-2-3-5-17(15)22/h2-11H,1H3 |
InChI Key |
QQDCIOKEBHPGNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=CC=C4Cl)SC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.